D-(+)-malic acid

Catalog No.
S526407
CAS No.
636-61-3
M.F
C4H6O5
M. Wt
134.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-(+)-malic acid

CAS Number

636-61-3

Product Name

D-(+)-malic acid

IUPAC Name

(2R)-2-hydroxybutanedioic acid

Molecular Formula

C4H6O5

Molecular Weight

134.09 g/mol

InChI

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m1/s1

InChI Key

BJEPYKJPYRNKOW-UWTATZPHSA-N

SMILES

C(C(C(=O)O)O)C(=O)O

Solubility

364 mg/mL at 20 °C

Synonyms

calcium (hydroxy-1-malate) hexahydrate, malate, malic acid, malic acid, (R)-isomer, malic acid, calcium salt, (1:1), (S)-isomer, malic acid, disodium salt, malic acid, disodium salt, (R)-isomer, malic acid, disodium salt, (S)-isomer, malic acid, magnesium salt (2:1), malic acid, monopotassium salt, (+-)-isomer, malic acid, potassium salt, (R)-isomer, malic acid, sodium salt, (+-)-isomer

Canonical SMILES

C(C(C(=O)O)O)C(=O)O

Isomeric SMILES

C([C@H](C(=O)O)O)C(=O)O

Description

The exact mass of the compound D-malate is 134.0215 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.79 min water, 55.8 g/100 g water at 20 °cin water, 592,000 mg/l at 25 °csolubility in g/100 g solvent at 20 °c: methanol 82.70; diethyl ether 0.84; ethanol 45.53; acetone 17-75; dioxane 22.70it is highly soluble in methanol, ethanol, acetone, ether, and other polar solvents1000.0 mg/mlsoluble in water and alcohol; 1 gm in 0.8 ml water1 g in 1.4 ml alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25941. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Malates - Supplementary Records. It belongs to the ontological category of malic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

D-malate, also known as (R)-Malic Acid, is a naturally occurring organic acid found in fruits and plays a crucial role in the Krebs cycle, a metabolic pathway responsible for energy production in cells []. Scientific research on D-malate focuses on its potential applications in various areas:

Mitochondrial Function and Neuroprotection

D-malate is a substrate for the enzyme fumarate hydratase within the Krebs cycle. Studies suggest that D-malate supplementation might enhance mitochondrial function, potentially improving energy production in cells. This has led to research investigating its possible neuroprotective effects in conditions like neurodegenerative diseases, where mitochondrial dysfunction is implicated.

Fatigue and Physical Performance

D-malate's role in the Krebs cycle suggests it might influence energy metabolism. Some research explores its potential to reduce fatigue and improve physical performance. However, the results are mixed, and more studies are needed to establish conclusive evidence [, ].

Other Potential Applications

Preliminary research also explores D-malate's potential applications in areas like fibromyalgia and cognitive function. However, these areas require further investigation to confirm any significant effects [].

D-(+)-Malic acid, also known as (R)-malic acid, is a dicarboxylic acid with the molecular formula HO2CCH(OH)CH2CO2H. It is one of the two stereoisomers of malic acid, with the other being L-(-)-malic acid. While L-malic acid is the naturally occurring form found in fruits and vegetables, D-malic acid is primarily produced synthetically .

The compound has a white, crystalline appearance and is highly soluble in water. It possesses a tart taste, contributing to the sourness of various fruits. D-malic acid is less common in nature compared to its L-counterpart but shares similar chemical properties .

As mentioned earlier, D-malate is a part of the citric acid cycle, which plays a vital role in cellular energy production []. However, the specific mechanism of how D-malate functions within this cycle is a subject of ongoing research [].

  • Esterification: D-malic acid reacts with alcohols to form esters and water. The reaction can be represented as:

    C4H6O5 + ROH -> C4H6O4-R + H2O

    Where R represents an alcohol molecule and C4H6O4-R is the resulting ester .
  • Reaction with Base: When D-malic acid reacts with a base, it forms its conjugate base (salt) and water:

    C4H6O5 + MOH -> C4H6O4-M + H2O

    Where M represents the base and C4H6O4-M is the salt formed .
  • Decarboxylation: D-malic acid can undergo decarboxylation, losing a carboxyl group to form a new molecule .
  • Reduction: It can be reduced to form lactol (an alcohol) or tartaric aldehyde .
  • Isomerization: D-malic acid can isomerize to form tartaric acid .
  • Complex Formation: It can form complexes with metal ions such as calcium and magnesium .
  • Hydration: D-malic acid can undergo hydration, where water is added to the molecule .

  • Metabolic Intermediate: While not as prevalent as L-malic acid, D-malic acid can serve as a metabolic intermediate in certain organisms .
  • Enzyme Interactions: D-malic acid interacts with specific enzymes, such as D-malate dehydrogenase (D-MDH). In the presence of D-MDH, D-malic acid is oxidized to oxaloacetate, which is then transformed into pyruvate and carbon dioxide .
  • Plant Metabolism: In some plants, D-malic acid may be involved in carbon fixation processes, although to a lesser extent than L-malic acid .

D-malic acid can be synthesized through various methods:

  • Chemical Synthesis: The most common industrial method involves the double hydration of maleic anhydride, resulting in a racemic mixture of D- and L-malic acid. The enantiomers are then separated through chiral resolution .
  • Enzymatic Conversion: D-malic acid can be obtained through the enzymatic conversion of fumaric acid using specific microorganisms or enzymes .
  • Fermentation: Some microorganisms can produce D-malic acid through fermentation processes, although this method is less common for industrial production .

D-malic acid finds applications in various industries:

  • Food Industry: It is used as a food additive (E296) to provide tartness and act as a preservative in certain products .
  • Pharmaceutical Industry: D-malic acid is used in some pharmaceutical formulations .
  • Chemical Industry: It serves as a precursor for the synthesis of other organic compounds .
  • Research: D-malic acid is used in biochemical research to study enzymatic reactions and metabolic pathways .

D-malic acid interacts with various substances:

  • Enzyme Interactions: It specifically interacts with D-malate dehydrogenase in enzymatic reactions .
  • Metal Ion Complexation: D-malic acid can form complexes with metal ions, which is relevant in both biological systems and industrial applications .
  • Solvent Interactions: Its high solubility in water affects its behavior in aqueous solutions and biological systems .

Similar Compounds: Comparison and Uniqueness

D-malic acid shares similarities with several compounds but also possesses unique characteristics:

  • L-Malic Acid: The naturally occurring isomer, L-malic acid, is more abundant in nature and plays a more significant role in biological processes .
  • Citric Acid: Another common fruit acid, citric acid has three carboxyl groups compared to malic acid's two, resulting in different acidic properties and applications .
  • Tartaric Acid: Structurally similar to malic acid, tartaric acid has two hydroxyl groups instead of one, affecting its chemical properties and reactivity .
  • Fumaric Acid: A precursor in malic acid synthesis, fumaric acid lacks the hydroxyl group present in malic acid .
  • Succinic Acid: Another four-carbon dicarboxylic acid, succinic acid lacks the hydroxyl group of malic acid, resulting in different chemical properties .

D-(+)-malic acid's uniqueness lies in its specific stereochemistry, which affects its interactions with enzymes and its role in certain biochemical processes. While less common than its L-isomer, D-malic acid's distinct properties make it valuable in various applications and research contexts.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Solid

Color/Form

Colorless crystals
White, crystalline triclinic crystals

XLogP3

-1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

134.02152329 g/mol

Monoisotopic Mass

134.02152329 g/mol

Boiling Point

Decomposes at >225 °C and <235 °C (BP not determinable) /OECD Guideline 103 (Boiling point/boiling range)/

Heavy Atom Count

9

Density

1.601 g/ cu cm at 20 °C

LogP

-1.26 (LogP)
log Kow = -1.26
-1.26

Odor

Characteristic

Appearance

Solid powder

Melting Point

101 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P750Y95K96

Related CAS

676-46-0 (di-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 92 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 89 of 92 companies with hazard statement code(s):;
H315 (96.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (94.38%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (95.51%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Malic acid is a colorless to white, crystalline solid. It has a sour taste. It is very soluble in water. Malic acid is present naturally in many plants, including flowers, fruits and vegetables, spices, and wine grapes. It is a component in tobacco. It may be formed in the air by reaction of other chemicals with light. Malic acid is formed naturally in animals and humans and used in the process of breaking down sugar into energy in the body. USE: Malic acid is an important commercial chemical used in canning fruits and vegetables to prevent them from spoiling. It is used in various other foods, dry beverage powders, carbonated beverages, and food packaging materials to control acidity. Malic acid is an ingredient in some household cleaners, hair coloring, nail enamels, human and specialty pet shampoos. EXPOSURE: Workers in the food, cleaning and personal care industries may be exposed to malic acid through skin contact and breathing in mists or malic acid salt dusts. The general population is exposed to malic acid from eating foods consumed in a normal diet that contain malic acid. People may breathe in mists or have skin contact while household and personal care products that contain malic acid. If malic acid is released to air, it can be broken down by reaction with other chemicals and some may be in or on particles that eventually fall to the ground. If released to water or soil, it is not expected to bind sediments. It is expected to move easily through soil. Malic acid is not expected to move into air from wet soils or water surfaces. Malic acid is expected to be broken down by microorganisms and is not expected to build up in tissues of aquatic organisms. RISK: Severe skin and eye irritation can occur with direct contact to malic acid or its salts. Allergic skin reactions have been reported in some individuals after eating foods containing malic acid. Erosion of tooth enamel may occur from drinking acidic soft drinks containing malic acid. Weakness, incoordination, convulsions, and breathing difficulties occurred in laboratory animals given very high oral doses of malic acid. Death occurred in some animals. No health problems occurred in laboratory animals, dogs, or cattle fed low-to-moderate doses over time. Malic acid did not cause birth defects or reproductive effects in laboratory animals. The potential for malic acid to cause cancer has not been assessed in laboratory animals. The potential for malic acid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, the U.S. National Toxicology Program 13th Report on Carcinogens, or the California Office of Environmental Health Hazard Assessment. (SRC)

Drug Indication

Parenteral nutrition

Therapeutic Uses

EXPL THER An efficcacy and safety test of a tablet containing 200 mg malic acid (and 50 mg magnesium) was conducted using patients with primary fibromyalgia syndrome. In the first part of the test, 24 patients were given three tablets twice daily (bid) for 4 weeks. In the second part, 16 patients started with three tablets bid and increased the dosage every 3 to 5 days as necessary; at month 6, the average dose was 8.8 tablets per day. (For a 50-kg person, ingestion of six tablets would be equivalent to 24 mg of malate/kg of body weight). In the first part of the study, one test patient reported diarrhea, one reported nausea, and one reported dyspepsia. (In the placebo group, two patients reported diarrhea and one reported dyspepsia.) In the second part of the study, five test patients reported diarrhea, one reported nausea, one reported dyspepsia, one reported panic attacks, and one reported dizziness.
EXPL THER Organic acids in Chinese herbs, the long-neglected components, have been reported to possess antioxidant, anti-inflammatory, and antiplatelet aggregation activities; thus they may have potentially protective effect on ischemic heart disease. Therefore, this study aims to investigate the protective effects of two organic acids, that is, citric acid and L-malic acid, which are the main components of Fructus Choerospondiatis, on myocardial ischemia/reperfusion injury and the underlying mechanisms. In in vivo rat model of myocardial ischemia/reperfusion injury, we found that treatments with citric acid and L-malic acid significantly reduced myocardial infarct size, serum levels of TNF-alpha, and platelet aggregation. In vitro experiments revealed that both citric acid and L-malic acid significantly reduced LDH release, decreased apoptotic rate, downregulated the expression of cleaved caspase-3, and upregulated the expression of phosphorylated Akt in primary neonatal rat cardiomyocytes subjected to hypoxia/reoxygenation injury. These results suggest that both citric acid and L-malic acid have protective effects on myocardial ischemia/reperfusion injury; the underlying mechanism may be related to their anti-inflammatory, antiplatelet aggregation and direct cardiomyocyte protective effects. These results also demonstrate that organic acids, besides flavonoids, may also be the major active ingredient of Fructus Choerospondiatis responsible for its cardioprotective effects and should be attached great importance in the therapy of ischemic heart disease. /L-Malic Acid/
EXPL THER Objectives: Assessing the clinical effectiveness of a topical sialogogue on spray (malic acid, 1%) in the treatment of xerostomia induced by antihypertensive drugs. Study Design: This research has been carried out through a randomized double-blind clinical trial. 45 patients suffering from hypertensive drugs-induced xerostomia were divided into 2 groups: the first group (25 patients) received a topical sialogogue on spray (malic acid, 1%) whereas the second group (20 patients) received a placebo. Both of them were administered on demand for 2 weeks. Dry Mouth Questionnaire (DMQ) was used in order to evaluate xerostomia levels before and after product/placebo application. Unstimulated and stimulated salivary flows rates, before and after application, were measured. All the statistical analyses were performed by using SPSS software v17.0. Different DMQ scores at the earliest and final stage of the trial were analysed by using Mann-Whitney U test, whereas Student's T-test was used to analyse salivary flows. Critical p-value was established at p<0.05. Results: DMQ scores increased significantly (clinical recovery) from 1.21 to 3.36 points (p<0.05) after malic acid (1%) application whereas DMQ scores increased from 1.18 to 1.34 points (p>0.05) after placebo application. After two weeks of treatment with malic acid, unstimulated salivary flow increased from 0.17 to 0.242 mL/min whereas the stimulated one increased from 0.66 to 0.92 mL/min (p<0.05). After placebo application unstimulated flow ranged from 0.152 to 0.146 mL/min and stimulated flow increased from 0.67 to 0.70 mL/min (p>0.05). Conclusions: Malic acid 1% spray improved antihypertensive-induced xerostomia and stimulated the production of saliva.
Fourteen patients, 11 males and 3 females, with various forms of ichthyosiformdermatoses were used to evaluate the therapeutic potential of more than 60 chemicals, including malic acid. Malic acid was dissolved in either water or ethanol and incorporated into a hydrophilic ointment of plain petrolatum. The ointment, containing 5% malic acid (pH not specified), was applied twice daily to the appropriate test site for 2 weeks. Daily to weekly observations were made. Malic acid provided 3+ (disappearance of scales from lesions) or 4+ (restoration to normal looking skin) improvement in all patients except one with epidermolytic hyperkeratosis.

Vapor Pressure

3.28e-08 mmHg
3.28X10-8 mm Hg at 25 °C (extrapolated)

Pictograms

Irritant

Corrosive;Irritant

Impurities

... contents of fumaric and maleic acids are ... 7.5 and <500 ppm, respectively.

Other CAS

6915-15-7
617-48-1
17482-42-7
40520-93-2

Associated Chemicals

Malic acid (dl); 617-48-1
Malic acid (l); 97-67-6
Malic acid (d); 636-61-3

Dates

Modify: 2023-08-15
1: Francis BR, Watkins K, Kubelka J. Double Hydrogen Bonding between Side Chain Carboxyl Groups in Aqueous Solutions of Poly (β-L-Malic Acid): Implication for the Evolutionary Origin of Nucleic Acids. Life (Basel). 2017 Aug 28;7(3). pii: E35. doi: 10.3390/life7030035. PubMed PMID: 29061955; PubMed Central PMCID: PMC5617960.
2: Varga K, Tannir S, Haynie BE, Leonard BM, Dzyuba SV, Kubelka J, Balaz M. CdSe Quantum Dots Functionalized with Chiral, Thiol-Free Carboxylic Acids: Unraveling Structural Requirements for Ligand-Induced Chirality. ACS Nano. 2017 Oct 24;11(10):9846-9853. doi: 10.1021/acsnano.7b03555. Epub 2017 Oct 2. PubMed PMID: 28956912.
3: Liu Y, Zhang N, Shi SP, Song QQ, Li J, Song YL, Tu PF. [Simultaneous determination of 14 organic acids in Shenfu injection by hydrophilic interaction chromatography-tandem mass spectrometry]. Zhongguo Zhong Yao Za Zhi. 2016 Sep;41(18):3342-3348. doi: 10.4268/cjcmm20161806. Chinese. PubMed PMID: 28925115.
4: Mishra P, Gong Z, Kelly BC. Assessing biological effects of fluoxetine in developing zebrafish embryos using gas chromatography-mass spectrometry based metabolomics. Chemosphere. 2017 Dec;188:157-167. doi: 10.1016/j.chemosphere.2017.08.149. Epub 2017 Aug 31. PubMed PMID: 28881243.
5: Wang L, Yi W, Ye J, Qin H, Long Y, Yang M, Li Q. Interactions among triphenyltin degradation, phospholipid synthesis and membrane characteristics of Bacillus thuringiensis in the presence of d-malic acid. Chemosphere. 2017 Feb;169:403-412. doi: 10.1016/j.chemosphere.2016.10.140. Epub 2016 Nov 23. PubMed PMID: 27886543.
6: Kuczkowiak U, Petereit F, Nahrstedt A. Hydroxycinnamic Acid Derivatives Obtained from a Commercial Crataegus Extract and from Authentic Crataegus spp. Sci Pharm. 2014 Aug 21;82(4):835-46. doi: 10.3797/scipharm.1404-02. Print 2014 Oct-Dec. PubMed PMID: 26171328; PubMed Central PMCID: PMC4475804.
7: Francis BR. The Hypothesis that the Genetic Code Originated in Coupled Synthesis of Proteins and the Evolutionary Predecessors of Nucleic Acids in Primitive Cells. Life (Basel). 2015 Feb 11;5(1):467-505. doi: 10.3390/life5010467. PubMed PMID: 25679748; PubMed Central PMCID: PMC4390864.
8: Kläring K, Just S, Lagkouvardos I, Hanske L, Haller D, Blaut M, Wenning M, Clavel T. Murimonas intestini gen. nov., sp. nov., an acetate-producing bacterium of the family Lachnospiraceae isolated from the mouse gut. Int J Syst Evol Microbiol. 2015 Mar;65(Pt 3):870-8. doi: 10.1099/ijs.0.000030. Epub 2014 Dec 17. PubMed PMID: 25519299.
9: Hong SH, Jeong HD, Jung B, Lee EY. Analysis and quantification of ammonia-oxidizing bacteria community with amoA gene in sewage treatment plants. J Microbiol Biotechnol. 2012 Sep;22(9):1193-201. PubMed PMID: 22814491.
10: Krueger DA. Composition of pomegranate juice. J AOAC Int. 2012 Jan-Feb;95(1):163-8. PubMed PMID: 22468355.
11: Narita K, Kikuchi T, Watanabe K, Takizawa T, Oguchi T, Kudo K, Matsuhara K, Abe H, Yamori T, Yoshida M, Katoh T. Total synthesis of the bicyclic depsipeptide HDAC inhibitors spiruchostatins A and B, 5''-epi-spiruchostatin B, FK228 (FR901228) and preliminary evaluation of their biological activity. Chemistry. 2009 Oct 26;15(42):11174-86. doi: 10.1002/chem.200901552. PubMed PMID: 19760730.
12: Xie HJ, Shi YJ, Teng SX, Wang WX. [Impact of phthalic acid easters on diversity of microbial community in soil]. Huan Jing Ke Xue. 2009 May 15;30(5):1286-91. Chinese. PubMed PMID: 19558091.
13: Lee MK, Jeon HY, Lee KY, Kim SH, Ma CJ, Sung SH, Lee HS, Park MJ, Kim YC. Inhibitory constituents of Euscaphis japonica on lipopolysaccharide-induced nitric oxide production in BV2 microglia. Planta Med. 2007 Jul;73(8):782-6. Epub 2007 Jul 5. PubMed PMID: 17611931.
14: Tazaki H, Ito M, Miyoshi M, Kawabata J, Fukushi E, Fujita T, Motouri M, Furuki T, Nabeta K. Subulatin, an antioxidic caffeic acid derivative isolated from the in vitro cultured liverworts, Jungermannia subulata, Lophocolea heterophylla, and Scapania parvitexta. Biosci Biotechnol Biochem. 2002 Feb;66(2):255-61. PubMed PMID: 11999396.
15: Arthurs CE, Lloyd D. Kinetics, stereospecificity, and expression of the malolactic enzyme. Appl Environ Microbiol. 1999 Aug;65(8):3360-3. PubMed PMID: 10427020; PubMed Central PMCID: PMC91505.
16: Queiros O, Casal M, Althoff S, Moradas-Ferreira P, Leao C. Isolation and characterization of Kluyveromyces marxianus mutants deficient in malate transport. Yeast. 1998 Mar 30;14(5):401-7. PubMed PMID: 9559548.
17: Schmitz C, Rouanet-Dreyfuss AC, Tueni M, Biellmann JF. Syntheses of (-)-Isocitric Acid Lactone and (-)-Homoisocitric Acid. A New Method of Conversion of Alkynylsilanes into the Alkynyl Thioether and Corresponding Carboxylic Acids. J Org Chem. 1996 Mar 8;61(5):1817-1821. PubMed PMID: 11667054.
18: Eisele TA. Determination of D-malic acid in apple juice by liquid chromatography: collaborative study. J AOAC Int. 1996 Jan-Feb;79(1):50-4. PubMed PMID: 8620111.
19: Elkins ER, Heuser JR. Detection of adulteration in apple juice by L-malic/total malic acid ratio: collaborative study. J AOAC Int. 1994 Mar-Apr;77(2):411-5. PubMed PMID: 8199476.
20: Hahn R, Nahrstedt A. High Content of Hydroxycinnamic Acids Esterified with (+)-D-Malic Acid in the Upper Parts of Fumaria officinalis1. Planta Med. 1993 Apr;59(2):189-90. PubMed PMID: 17230358.

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